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Compound of Interest

Compound Name: Turneforcidine

Cat. No.: B1243542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Turneforcidine and retronecine are naturally occurring pyrrolizidine alkaloids that have

garnered significant interest in the scientific community due to their biological activities and

challenging stereochemical structures. Both compounds share the characteristic bicyclic

pyrrolizidine core, but differ in the stereochemistry of the hydroxyl group at the C7 position. This

guide provides an objective comparison of selected synthetic routes for both molecules,

supported by experimental data, to aid researchers in understanding the nuances of their

preparation.

Synthetic Strategies: An Overview
The total synthesis of turneforcidine and retronecine has been approached through various

strategies, often focusing on the stereocontrolled construction of the pyrrolizidine nucleus. Key

methodologies include metalloiminium ion cyclizations, enantioselective approaches from chiral

precursors like pyroglutamates and carbohydrates, and strategies involving Dieckmann

cyclization. The choice of synthetic route is often dictated by the desired stereochemistry

(racemic versus enantiomerically pure) and the availability of starting materials.

Quantitative Comparison of Synthetic Routes
The following tables summarize quantitative data for a selected racemic synthesis of

turneforcidine and an enantiospecific synthesis of (+)-retronecine.
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Table 1: Racemic Synthesis of Turneforcidine via Metalloiminium Ion Cyclization[1][2]

Step Reaction
Reagents and
Conditions

Yield (%)

1 Imine Formation

Pyrrolidine, 4Å

molecular sieves,

CH2Cl2

Not Reported

2
Metalloiminium Ion

Cyclization

TiCl4, CH2Cl2, -78 °C

to rt
73

3 Oxidation
OsO4, NMO,

acetone/H2O
89

4 Global Reduction LiAlH4, THF 85

Table 2: Enantiospecific Synthesis of (+)-Retronecine from a Carbohydrate Precursor[3][4]
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Step Reaction
Reagents and
Conditions

Yield (%)

1
Oxime formation and

mesylation

Hydroxylamine

hydrochloride,

pyridine; then MsCl,

pyridine

87 (overall)

2
Allylation and

cyclization

Diallylzinc; then

NaIO4
86

3
Reduction and N-

protection

LiAlH4; then Benzyl

chloroformate
Not Reported

4
Oxidation and

esterification

OsO4/NaIO4; then

CH2N2
35

5
Diester formation from

D-erythrose derivative
See detailed protocol

91 -> 78 -> 87 (multi-

step sequence)

6 Lactone formation Acid treatment Not Reported

7 Deoxygenation

O-

thiocarbonylimidazolid

e formation, then

hydrogenolysis

69 (overall for

deoxygenation and

cyclization)

Experimental Protocols
Key Experiment: Racemic Synthesis of Turneforcidine -
Metalloiminium Ion Cyclization[1][2]
A solution of the starting imine in CH2Cl2 is cooled to -78 °C. To this solution is added TiCl4,

and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is

complete as monitored by TLC. The reaction is then quenched, and the product is purified by

chromatography to yield the bicyclic pyrrolizidone intermediate.

Key Experiment: Enantiospecific Synthesis of (+)-
Retronecine - Higher-Yielding Diester Formation[3][4]
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2,3-O-Isopropylidene-D-erythrose is converted to its oxime, which is then treated with

methanesulfonyl chloride to yield 2,3-O-isopropylidene-4-O-methylsulphonyl-D-erythrononitrile

in 91% yield. This intermediate is reacted with methyl bromoacetate and activated zinc,

followed by base-catalyzed cyclization to give (3S,4R)-methyl (3,4-

isopropylidenedioxypyrrolidin-2-ylidene)acetate (78% yield). Subsequent reduction with sodium

cyanoborohydride and N-acylation produces the key diester intermediate in 87% yield.

Synthetic Pathway Visualizations
The following diagrams illustrate the synthetic logic for the discussed routes.
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Caption: Racemic synthesis of Turneforcidine.
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Caption: Enantiospecific synthesis of (+)-Retronecine.

Biological Activity and Mechanism of Action
Turneforcidine and retronecine, like many pyrrolizidine alkaloids, are known for their potential

toxicity, particularly hepatotoxicity.[5][6] Their biological activity is primarily attributed to their

metabolic activation in the liver by cytochrome P450 enzymes.

This bioactivation process converts the relatively inert alkaloids into highly reactive pyrrolic

esters (dehydropyrrolizidine alkaloids). These electrophilic intermediates can then alkylate

cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and

carcinogenicity.[7][8] The formation of DNA adducts is a key mechanism underlying the

tumorigenic potential of these compounds.[7]
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While primarily associated with toxicity, some pyrrolizidine alkaloids and their derivatives have

been investigated for potential therapeutic applications, including antimicrobial and antitumor

activities.[7]

The generalized metabolic activation pathway for retronecine-type alkaloids is depicted below.
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Caption: Metabolic activation of retronecine-type PAs.

Conclusion
The synthesis of turneforcidine and retronecine presents distinct challenges, primarily

centered on stereocontrol. The choice between a racemic and an enantioselective synthesis

will depend on the specific research goals. The metalloiminium ion cyclization offers a concise

route to the racemic pyrrolizidine core of turneforcidine. For enantiomerically pure retronecine,

strategies employing chiral pool starting materials, such as carbohydrates, provide a reliable,

albeit often longer, pathway. Understanding the metabolic activation of these alkaloids is crucial

for any research into their biological effects, as the parent compounds are themselves not the

ultimate bioactive agents. Further research into more efficient and stereoselective synthetic

routes and a deeper understanding of their specific biological targets will continue to be of high

interest in the fields of organic chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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